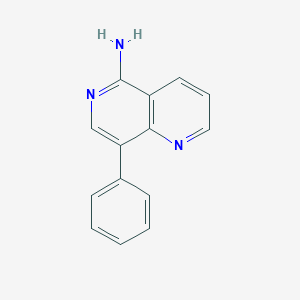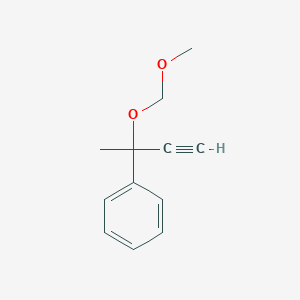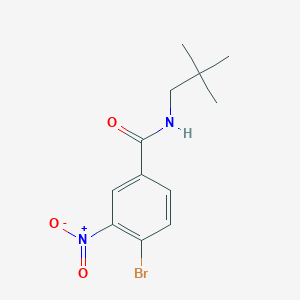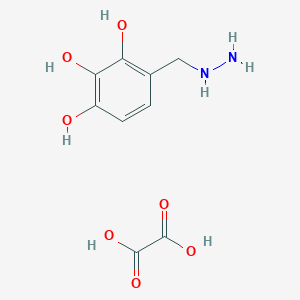
8-Phenyl-1,6-naphthyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Phenyl-1,6-naphthyridin-5-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a naphthyridine core with a phenyl group attached at the 8th position and an amine group at the 5th position.
Métodos De Preparación
The synthesis of 8-Phenyl-1,6-naphthyridin-5-amine typically involves the fusion of two pyridine rings through adjacent carbon atoms. One common synthetic route includes the reaction of pre-prepared intermediates under specific conditions. For example, the reaction of 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with ammonium hydroxide in a solvent like DMF/H2O under stirring conditions can yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
8-Phenyl-1,6-naphthyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, such as arylation, where arylboronic acids are used as reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, arylation can lead to monoarylated or diarylated naphthyridines .
Aplicaciones Científicas De Investigación
8-Phenyl-1,6-naphthyridin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in diagnostics, agriculture, and industrial endeavors.
Mecanismo De Acción
The mechanism of action of 8-Phenyl-1,6-naphthyridin-5-amine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to interfere with cellular processes in cancer cells, leading to cell death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
8-Phenyl-1,6-naphthyridin-5-amine can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridines: These compounds have a different arrangement of nitrogen atoms in the ring system and exhibit distinct biological activities.
1,8-Naphthyridines: These compounds have nitrogen atoms at the 1st and 8th positions and are known for their diverse biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct biological activities and applications.
Propiedades
Fórmula molecular |
C14H11N3 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
8-phenyl-1,6-naphthyridin-5-amine |
InChI |
InChI=1S/C14H11N3/c15-14-11-7-4-8-16-13(11)12(9-17-14)10-5-2-1-3-6-10/h1-9H,(H2,15,17) |
Clave InChI |
GQMLIWXMSMGHKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(C3=C2N=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate](/img/structure/B13865441.png)





